The compound is derived from the broader class of tetrahydroquinolines, which have been extensively studied for their roles in drug development and as ligands in coordination chemistry. Its dihydrochloride form enhances solubility and stability, making it suitable for various applications in biological and chemical research .
The synthesis of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine typically involves several key methodologies:
The molecular structure of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine can be described as follows:
The presence of these functional groups contributes to its biological activity and solubility characteristics .
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine can undergo various chemical reactions:
These reactions highlight the versatility of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine in synthetic organic chemistry.
The physical and chemical properties of (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine include:
These properties are essential for understanding how the compound behaves under various conditions.
(S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine has several scientific applications:
Asymmetric transfer hydrogenation (ATH) represents the cornerstone methodology for synthesizing enantiomerically enriched (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine. This approach leverages chiral transition metal complexes to selectively reduce imine precursors. Rhodium(III) complexes incorporating pentamethylcyclopentadienyl (Cp*) and chiral diamines—specifically (R)-CAMPY ((R)-8-amino-5,6,7,8-tetrahydroquinoline) or its 2-methyl analogue (R)-Me-CAMPY—demonstrate superior performance in ATH of 1-aryl-3,4-dihydroisoquinolines. These catalysts achieve quantitative conversion and enantiomeric excess (ee) values up to 69% under optimized conditions (0.5–1.0 mol% catalyst loading, HCOOH/TEA (5:2) as hydrogen donor, La(OTf)₃ as additive, MeOH/H₂O solvent, pH 5.2) [1]. The stereoselectivity arises from precise iminium ion coordination within the chiral metal environment, where the (R)-ligand configuration preferentially generates the (S)-amine product.
Table 1: Performance of Chiral Catalysts in Asymmetric Transfer Hydrogenation
Catalyst | Metal | Additive | Conversion (%) | ee (%) | Configuration |
---|---|---|---|---|---|
C1 | Rh(III) | La(OTf)₃ | >99 | 69 | (S) |
C3 | Rh(III) | None | 85 | 52 | (S) |
C4 | Ru(II) | CH₃COOH | 78 | 41 | (S) |
Alternative routes include reductive amination of 5,6,7,8-tetrahydroquinolin-8-one using chiral auxiliaries or asymmetric organocatalysis, though these methods exhibit lower stereocontrol (typically <50% ee) compared to metal-catalyzed ATH [4].
Biocatalytic deracemization provides a sustainable route to enantiopure (S)-amines by leveraging amine oxidases and transaminases. Monoamine oxidase (MAO-N) variants, engineered via directed evolution, selectively oxidize the undesired (R)-enantiomer of racemic Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine to the imine, leaving the (S)-isomer intact. The imine intermediate is subsequently reduced in situ by ammonia-borane or catalytic hydrogenation, yielding deracemized (S)-product with >98% ee. This dynamic kinetic resolution (DKR) process operates optimally at pH 7.5–8.5 and 30°C, achieving near-quantitative yields [3]. Lipase-mediated kinetic resolution—exemplified by Candida antarctica lipase B (CAL-B)—resolves racemic 5,6,7,8-tetrahydroquinolin-8-ol precursors through enantioselective acylation. The (S)-alcohol is acetylated, while the (R)-enantiomer remains unreacted, enabling separation and subsequent amination. This method affords (S)-alcohols with >99% ee, though it requires additional synthetic steps for amine functionalization [3].
Directed evolution of enzymes has dramatically enhanced stereoselectivity in Tetrahydroquinoline (THQ) synthesis. MAO-N-D11, a mutant developed through iterative saturation mutagenesis, exhibits a 200-fold increase in activity toward sterically hindered THQ substrates compared to wild-type MAO-N. This variant achieves 99% ee for (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine by selectively oxidizing the (R)-enantiomer at rates exceeding 15 mmol·g⁻¹·h⁻¹ [3]. Transaminase engineering focuses on altering the substrate-binding pocket to accommodate the THQ scaffold. Mutations at residues A113 and V291 (numbering based on Vibrio fluvialis transaminase) enlarge the active site, enabling efficient asymmetric amination of ketone precursors with ee values >95%. Computational design tools predict mutations that stabilize the (S)-amine transition state, reducing steric clashes with the THQ bicyclic system [3] .
Chemical and enzymatic methods for synthesizing enantiopure (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine exhibit distinct advantages and limitations.
Table 2: Resolution Method Comparison for (S)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine Synthesis
Parameter | Asymmetric Catalysis | Biocatalytic Deracemization | Lipase Resolution |
---|---|---|---|
ee (%) | 41–69 | >98 | >99 (alcohol intermediate) |
Yield (%) | 78–>99 | 90–95 | 40–45 (theoretical max 50) |
Reaction Time (h) | 6–24 | 12–48 | 8–12 |
Catalyst Cost | High (precious metals) | Moderate (enzyme immobilization) | Low |
Environmental Impact | Moderate (organic solvents) | Low (aqueous buffer) | Low (solvent-free options) |
Catalytic Efficiency: Asymmetric hydrogenation delivers higher throughput (TON up to 1,000) but suffers from moderate enantioselectivity. Biocatalysis achieves near-perfect stereocontrol but requires longer reaction times due to enzymatic turnover limitations [1] [3].Operational Considerations: Chemical routes necessitate inert conditions and metal scavenging, increasing complexity. Enzymatic methods operate under ambient conditions but require pH control and cofactor recycling systems.Scalability: Rhodium-catalyzed ATH is readily scalable but economically constrained by precious metal costs. Lipase resolution is cost-effective for intermediate-scale production, though inherent yield limitations persist [3] [4].Stereochemical Purity: Biocatalytic deracemization surpasses chemical methods in ee (>98% vs. ≤69%), making it preferable for pharmaceutical applications demanding high chiral purity [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: